1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is a compound that belongs to the class of benzodithioles, which are known for their unique structural and electronic properties. This compound features a benzodithiole core substituted with a 2,4,6-trimethoxyphenyl group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 1,3-benzodithiole with 2,4,6-trimethoxyphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodithiole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodithiole core .
Scientific Research Applications
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is explored for use in organic electronics, such as organic field-effect transistors (OFETs), due to its semiconductor properties
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its semiconductor properties are attributed to the distribution of molecular orbitals and the formation of donor-acceptor structures .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Another benzodithiole derivative with different substituents.
2-(Thiopyran-4-ylidene)-1,3-benzodithiole: A compound with a thiopyran substituent, showing different electronic properties.
Uniqueness
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Properties
CAS No. |
56478-07-0 |
---|---|
Molecular Formula |
C16H16O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole |
InChI |
InChI=1S/C16H16O3S2/c1-17-10-8-11(18-2)15(12(9-10)19-3)16-20-13-6-4-5-7-14(13)21-16/h4-9,16H,1-3H3 |
InChI Key |
UZXYHIZDVFYULA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2SC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.